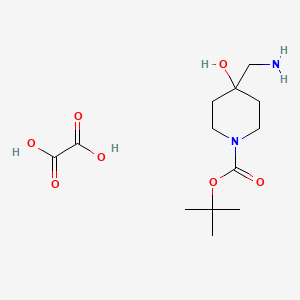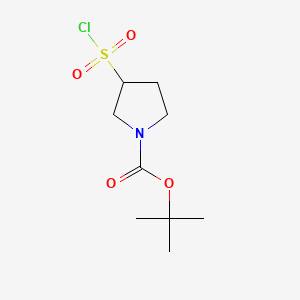
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, an aminomethyl group, and a hydroxyl group. The oxalate salt form enhances its stability and solubility. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl chloride in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions.
Formation of the Oxalate Salt: The final step involves reacting the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aminomethyl group would yield a primary amine.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds with active sites, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: Lacks the aminomethyl group, which may affect its reactivity and binding properties.
4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which can influence its steric properties and stability.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group, which can affect its hydrogen bonding capabilities.
Uniqueness
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the tert-butyl group provides steric bulk, the aminomethyl group offers nucleophilicity, and the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRFBZYCJTGCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588440-96-3 |
Source


|
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)











